molecular formula C8H7N3O B1316604 4-(1,3,4-Oxadiazol-2-yl)aniline CAS No. 35219-13-7

4-(1,3,4-Oxadiazol-2-yl)aniline

Cat. No. B1316604
CAS RN: 35219-13-7
M. Wt: 161.16 g/mol
InChI Key: WKERLKMCAVNWGD-UHFFFAOYSA-N
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Description

“4-(1,3,4-Oxadiazol-2-yl)aniline” is a chemical compound with the empirical formula C8H7N3O . It is part of the 1,3,4-oxadiazole family, which are compounds known for their wide variety of biological activities .


Synthesis Analysis

The synthesis of 1,3,4-oxadiazole derivatives often involves the reaction of carboxylic acids with N-isocyaniminotriphenylphosphorane (NIITP), followed by a copper-catalyzed coupling with aryl iodides . Other methods include the treatment of 1,3,4-oxadiazoles with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles .


Molecular Structure Analysis

The molecular structure of “4-(1,3,4-Oxadiazol-2-yl)aniline” has been characterized by various spectral analyses, including 1H and 13C NMR, MS, and IR spectroscopy .


Chemical Reactions Analysis

The chemical reactions involving “4-(1,3,4-Oxadiazol-2-yl)aniline” include the formation of 2-aryl- and 2-alkenyl-1,3,4-oxadiazoles by treatment with aryl or alkenyl halides in the presence of copper(II) oxide nanoparticles .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,3,4-Oxadiazol-2-yl)aniline” include a melting point of 144-146°C . It is a powder at room temperature .

Scientific Research Applications

Anticancer Applications

Compounds containing the 1,3,4-oxadiazole moiety, such as “4-(1,3,4-Oxadiazol-2-yl)aniline,” have shown promise in anticancer therapy. They have been designed to inhibit EGFR (Epidermal Growth Factor Receptor), which is a target in various cancer treatments .

Antibacterial and Antifungal Properties

These compounds also exhibit significant antibacterial and antifungal activities. Their structure allows them to interact with bacterial and fungal cell components, leading to potential use in treating infections .

Analgesic and Anti-inflammatory Effects

The analgesic and anti-inflammatory properties of 1,3,4-oxadiazoles make them candidates for pain relief and inflammation management. This is particularly useful in chronic conditions that require long-term treatment .

Anticonvulsant Activity

Research has indicated that 1,3,4-oxadiazoles can be effective anticonvulsants. This opens up possibilities for new treatments for epilepsy and other seizure-related disorders .

Antihypertensive and Cardiovascular Uses

The structure of these compounds has been associated with antihypertensive effects, which could be beneficial in managing high blood pressure and related cardiovascular conditions .

Antiviral and Anti-HIV Potential

There is ongoing research into the antiviral and anti-HIV applications of 1,3,4-oxadiazoles. Their ability to inhibit certain viral processes makes them interesting candidates for antiviral drugs .

Antidiabetic Activity

The potential antidiabetic effects of these compounds are being explored due to their ability to modulate biological pathways involved in diabetes .

Agricultural Applications

In agriculture, 1,3,4-oxadiazoles have been used due to their insecticidal, fungicidal, and herbicidal properties. They can be formulated into various pesticides to protect crops from pests and diseases .

Safety and Hazards

The safety information for “4-(1,3,4-Oxadiazol-2-yl)aniline” indicates that it may cause skin irritation, serious eye damage, and specific target organ toxicity .

Future Directions

Research into 1,3,4-oxadiazole derivatives, including “4-(1,3,4-Oxadiazol-2-yl)aniline”, is ongoing due to their wide range of biological activities. Future developments may focus on the design of new chemical entities with potential anti-infective activity .

properties

IUPAC Name

4-(1,3,4-oxadiazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c9-7-3-1-6(2-4-7)8-11-10-5-12-8/h1-5H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKERLKMCAVNWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=CO2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50585493
Record name 4-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3,4-Oxadiazol-2-yl)aniline

CAS RN

35219-13-7
Record name 4-(1,3,4-Oxadiazol-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50585493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,3,4-oxadiazol-2-yl)aniline
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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